methyl4-[(2-aminoethyl)amino]-3-nitrobenzoatehydrochloride
Description
Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride is a nitroaromatic compound featuring a benzoate ester core substituted with a 3-nitro group and a 2-aminoethylamino side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications, such as enzyme inhibition studies or prodrug development. Its molecular formula is C₁₀H₁₄ClN₃O₄, with a molecular weight of 283.69 g/mol. The compound’s reactivity is influenced by the electron-withdrawing nitro group and the nucleophilic aminoethyl moiety, enabling diverse chemical modifications .
Properties
IUPAC Name |
methyl 4-(2-aminoethylamino)-3-nitrobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-17-10(14)7-2-3-8(12-5-4-11)9(6-7)13(15)16;/h2-3,6,12H,4-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGBSJRMNJPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCCN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride typically involves the nitration of methyl 4-aminobenzoate followed by the introduction of the aminoethyl group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for the nitration step. The aminoethyl group is introduced through a nucleophilic substitution reaction using ethylenediamine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, alcohols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Methyl 4-[(2-aminoethyl)amino]-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(2-aminoethyl)amino]-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can facilitate binding to proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Ethyl 4-aminobenzoate lacks the nitro group and aminoethyl chain, reducing its reactivity toward nucleophilic or redox-driven reactions compared to the target compound .
- 4-(Methylamino)-3-nitrobenzoyl chloride shares the nitro and methylamino groups but replaces the benzoate ester with a reactive acyl chloride, enabling peptide coupling or polymer synthesis .
- The silane derivative in incorporates a similar aminoethylamino chain but is tailored for surface functionalization rather than pharmaceutical use .
Spectroscopic and Analytical Data
Table: Spectral Comparison with Ethyl 4-Aminobenzoate ()
Note: The target compound’s nitro group introduces distinct IR and NMR shifts compared to the amino-substituted analog in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
